
Ethyl 3,4-dibromo-5-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dibromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of two bromine atoms and one chlorine atom attached to the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dibromo-5-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. One common method is as follows:
Bromination: Ethyl benzoate is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring.
Chlorination: The dibromo compound is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom at the 5 position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and precise temperature and pressure controls can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-dibromo-5-chlorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (OR⁻).
Reduction: The compound can be reduced to form ethyl 3,4-dibromo-5-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the compound can lead to the formation of ethyl 3,4-dibromo-5-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3,4-dihydroxy-5-chlorobenzoate, ethyl 3,4-diamino-5-chlorobenzoate.
Reduction: Ethyl 3,4-dibromo-5-chlorobenzyl alcohol.
Oxidation: Ethyl 3,4-dibromo-5-chlorobenzoic acid.
Applications De Recherche Scientifique
Ethyl 3,4-dibromo-5-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 3,4-dibromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 3,4-dibromo-5-chlorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 3,4-dibromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological properties.
Ethyl 3,4-dichloro-5-bromobenzoate: Contains two chlorine atoms and one bromine atom. The difference in halogen substitution can affect its chemical behavior and applications.
Ethyl 3,4-dibromo-5-iodobenzoate:
Ethyl 3,4
Propriétés
Numéro CAS |
1160574-83-3 |
|---|---|
Formule moléculaire |
C9H7Br2ClO2 |
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
ethyl 3,4-dibromo-5-chlorobenzoate |
InChI |
InChI=1S/C9H7Br2ClO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
Clé InChI |
NDQVOMSACBVPJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


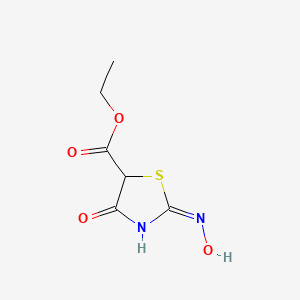

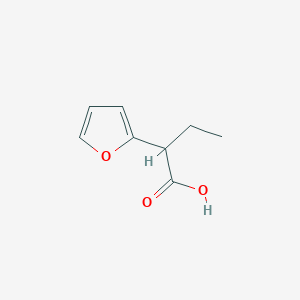
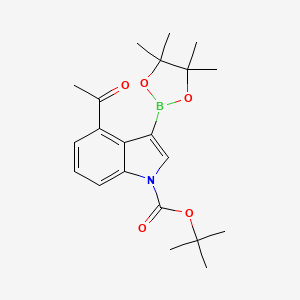
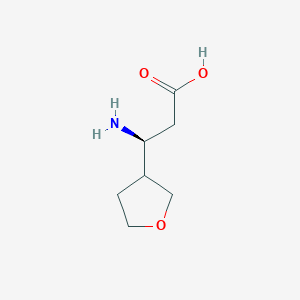

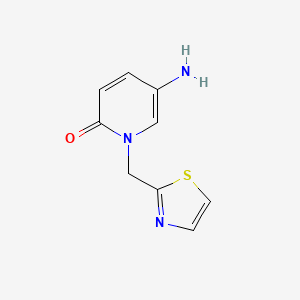

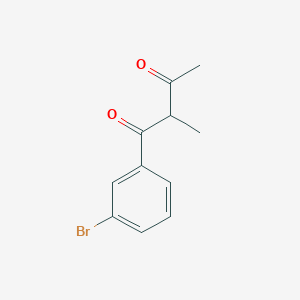
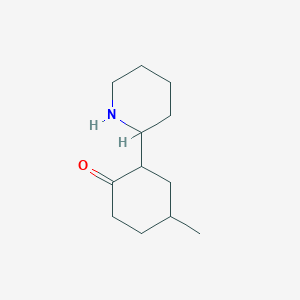
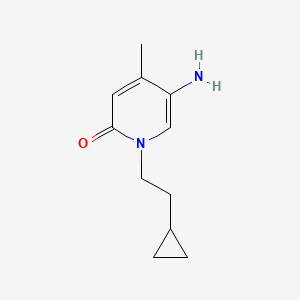
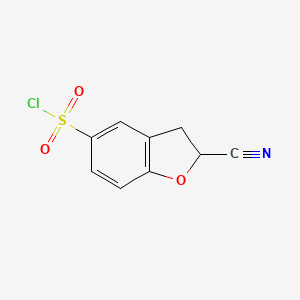
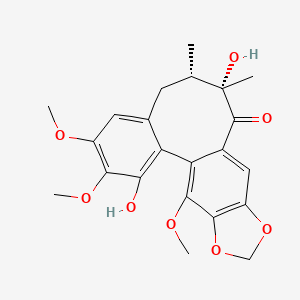
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
